molecular formula C23H17N3O3S B2359862 2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide CAS No. 710286-49-0

2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide

Cat. No.: B2359862
CAS No.: 710286-49-0
M. Wt: 415.47
InChI Key: HHBPQIGADCDQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a quinoxaline moiety, which is a bicyclic structure containing nitrogen atoms, and is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the quinoxaline core followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoxaline ring or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive quinoxaline core.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(piperazin-2-yl)quinoxaline
  • 2-Methoxy-3-(piperazin-2-yl)quinoxaline

Uniqueness

2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-(2-benzoylphenyl)-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S/c27-20(14-30-23-22(29)25-18-12-6-7-13-19(18)26-23)24-17-11-5-4-10-16(17)21(28)15-8-2-1-3-9-15/h1-13H,14H2,(H,24,27)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBPQIGADCDQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.